5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate typically involves the reaction of 5-bromo-3-(piperazin-1-yl)pyrazin-2-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine: This compound lacks the trifluoroacetate group, which may affect its chemical properties and biological activities.
3-(Piperazin-1-yl)pyrazin-2-amine:
The presence of the trifluoroacetate group in this compound makes it unique and may enhance its stability and reactivity in certain chemical reactions.
Properties
IUPAC Name |
5-bromo-3-piperazin-1-ylpyrazin-2-amine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN5.C2HF3O2/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14;3-2(4,5)1(6)7/h5,11H,1-4H2,(H2,10,12);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXDNSSIJVCODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CN=C2N)Br.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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